molecular formula C19H13Br2N5OS B11698739 (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698739
M. Wt: 519.2 g/mol
InChI Key: ICWAIMCMCKJGAU-UHFFFAOYSA-N
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Description

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes bromophenyl, thiazolyl, and pyrazolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamides with α-haloketones under acidic conditions.

    Hydrazone formation: The hydrazone linkage is formed by reacting hydrazine derivatives with carbonyl compounds.

    Final assembly: The final compound is obtained by coupling the thiazole and hydrazone intermediates under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of bromophenyl, thiazolyl, and pyrazolone moieties, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.

Properties

Molecular Formula

C19H13Br2N5OS

Molecular Weight

519.2 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H13Br2N5OS/c1-11-17(24-23-15-5-3-2-4-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(20)9-7-12/h2-10,25H,1H3

InChI Key

ICWAIMCMCKJGAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=CC=C4Br

Origin of Product

United States

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